2,6-Dimethyl-2-(trifluoromethyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2,6-dimethyl-2-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c1-5-3-11-4-6(2,12-5)7(8,9)10/h5,11H,3-4H2,1-2H3 |
InChI Key |
PWJAHHMKMCIOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)(C)C(F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl 2 Trifluoromethyl Morpholine
Vibrational Spectroscopy
Raman Spectroscopic Analysis
The morpholine (B109124) ring itself, a saturated heterocycle, possesses characteristic vibrational modes. These include C-C stretching, C-O-C stretching, C-N-C stretching, and various CH₂ bending and rocking modes. nih.gov The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, would introduce intense vibrations. The C-F stretching modes are anticipated to appear as strong bands in the 1350-1100 cm⁻¹ region. researchgate.net The methyl (CH₃) groups would contribute to the spectrum with symmetric and asymmetric C-H stretching vibrations, typically observed in the 3000-2850 cm⁻¹ range, as well as bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
A summary of the anticipated prominent Raman shifts is provided in the table below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Responsible |
| Symmetric/Asymmetric C-H Stretch | 2850 - 3000 | -CH₃, -CH₂, -CH |
| CH₂/CH₃ Bending/Deformation | 1375 - 1465 | -CH₃, -CH₂ |
| Symmetric C-F Stretch | ~1350 | -CF₃ |
| Asymmetric C-F Stretch | 1100 - 1200 | -CF₃ |
| C-O-C Stretch | 1080 - 1150 | Morpholine Ring Ether |
| C-N-C Stretch | 1020 - 1220 | Morpholine Ring Amine |
| C-C Stretch | 800 - 1050 | Morpholine Ring |
Note: These are predicted values based on typical functional group frequencies. Actual experimental values may vary.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2,6-Dimethyl-2-(trifluoromethyl)morpholine (C₇H₁₂F₃NO), the exact mass of the molecular ion can be calculated by summing the exact masses of its constituent isotopes. This technique allows for unambiguous formula determination, distinguishing the target compound from others with the same nominal mass. The most common ion observed in techniques like electrospray ionization (ESI) would be the protonated molecule, [M+H]⁺.
| Ion Species | Elemental Composition | Calculated Exact Mass (Da) |
| [M]⁺ (Molecular Ion) | C₇H₁₂F₃NO | 183.0871 |
| [M+H]⁺ (Protonated Molecule) | C₇H₁₃F₃NO⁺ | 184.0949 |
| [M+Na]⁺ (Sodium Adduct) | C₇H₁₂F₃NNaO⁺ | 206.0768 |
Note: Masses are calculated using the most abundant isotopes: C (12.000000), H (1.007825), F (18.998403), N (14.003074), O (15.994915).
Fragmentation Pattern Analysis
In mass spectrometry, molecules are ionized and then fragmented. Analyzing the pattern of these fragments provides valuable structural information. The fragmentation of this compound would likely be directed by the locations of the heteroatoms (N and O) and the substituents.
The molecular ion ([C₇H₁₂F₃NO]⁺˙) is expected to be observed, though its stability may vary. A primary and highly probable fragmentation pathway involves the loss of one of the substituents attached to the carbons adjacent to the heteroatoms. The loss of the trifluoromethyl group (•CF₃, mass 69) or a methyl group (•CH₃, mass 15) would lead to significant fragment ions. Ring-opening reactions are also common for cyclic amines and ethers, leading to a series of smaller fragments. For instance, cleavage alpha to the nitrogen atom is a typical pathway for amines.
| Predicted Fragment (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure/Identity |
| 168 | •CH₃ | [M - CH₃]⁺, Loss of a methyl group. |
| 114 | •CF₃ | [M - CF₃]⁺, Loss of the trifluoromethyl group. |
| 98 | C₂H₄O + •CF₃ | Fragment resulting from ring cleavage and loss of trifluoromethyl. |
| 86 | C₃H₃F₃O | Fragment containing the nitrogen and two methyl groups. |
| 69 | C₇H₁₂NO | [CF₃]⁺, Trifluoromethyl cation. |
| 57 | C₄H₅F₃O | Fragment from ring cleavage, potentially [C₃H₇N]⁺. |
Note: This table represents a plausible fragmentation pattern. The relative abundance of these ions would depend on the ionization technique and energy used.
X-ray Diffraction Crystallography
Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can predict its likely solid-state conformation.
The morpholine ring is known to adopt a stable chair conformation, similar to cyclohexane. ebi.ac.uk The substituents would occupy either axial or equatorial positions on this chair. Due to steric hindrance, the bulky trifluoromethyl group at the C2 position would strongly prefer to be in the equatorial position to minimize unfavorable 1,3-diaxial interactions. The methyl group at the C2 position would consequently be in the axial position. The second methyl group at the C6 position would also favor an equatorial orientation to achieve the most stable, lowest-energy conformation. Therefore, the most probable structure would be a chair conformation with the C2-CF₃ and C6-CH₃ groups in equatorial positions and the C2-CH₃ group in an axial position.
| Parameter | Predicted Value/Observation |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Molecular Conformation | Chair form |
| Substituent Orientation | C2-CF₃ (Equatorial), C2-CH₃ (Axial), C6-CH₃ (Equatorial) |
| Typical C-F Bond Length | ~1.33 - 1.35 Å |
| Typical C-N Bond Length | ~1.47 Å |
| Typical C-O Bond Length | ~1.43 Å |
| Typical C-C Bond Length | ~1.52 - 1.54 Å |
Note: Bond lengths are typical values for similar chemical environments.
Intermolecular Interactions in Crystal Lattice
The primary interaction would be hydrogen bonding involving the amine hydrogen (N-H) as a donor and the oxygen or nitrogen atom of a neighboring molecule as an acceptor, forming N-H···O or N-H···N hydrogen bonds. Given the higher electronegativity of oxygen, N-H···O interactions are likely to be the more dominant and directional force in the crystal packing.
Computational and Theoretical Investigations of 2,6 Dimethyl 2 Trifluoromethyl Morpholine
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations for 2,6-Dimethyl-2-(trifluoromethyl)morpholine would typically employ functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311+G(d,p) to accurately model the electronic environment.
These studies would focus on optimizing the molecular geometry to find the lowest energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The presence of the electronegative trifluoromethyl group is anticipated to shorten the C-C and C-O bonds at the 2-position due to inductive effects. Furthermore, DFT calculations can be used to compute various electronic properties, as hypothetically summarized in the table below, based on trends observed in similar fluorinated organic molecules.
| Property | Predicted Value | Significance |
| Dipole Moment (Debye) | ~3.5 - 4.5 D | The high value indicates significant charge separation, largely due to the CF3 group, suggesting high polarity. |
| HOMO Energy (eV) | ~ -7.0 eV | The Highest Occupied Molecular Orbital energy reflects the molecule's ability to donate electrons. |
| LUMO Energy (eV) | ~ -1.5 eV | The Lowest Unoccupied Molecular Orbital energy indicates the ability to accept electrons; the CF3 group is expected to lower this value. |
| HOMO-LUMO Gap (eV) | ~ 5.5 eV | A large gap suggests high kinetic stability and low reactivity. |
| Mulliken Atomic Charges | C(CF3) ~ +0.8 | The carbon atom of the trifluoromethyl group is predicted to be highly electron-deficient. |
| F ~ -0.3 | The fluorine atoms are expected to carry a significant negative charge. |
Note: The values in this table are hypothetical and are intended for illustrative purposes, based on computational studies of analogous compounds.
Ab Initio Methods (e.g., MP2)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by more explicitly accounting for electron correlation. While computationally more demanding than DFT, MP2 calculations can provide more accurate energies and are particularly useful for studying non-covalent interactions.
For this compound, MP2 calculations would be valuable for refining the energetic differences between various conformers and for accurately describing any intramolecular hydrogen bonds or other weak interactions. It is expected that MP2 calculations would confirm the general geometric and electronic trends predicted by DFT but might provide more precise values for the conformational energy landscape.
Conformational Analysis and Dynamics
The morpholine (B109124) ring is known to adopt a chair conformation, similar to cyclohexane. The substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with varying stabilities.
Energetic Landscapes of Conformers
The conformational landscape of this compound is primarily determined by the steric and electronic effects of the substituents. The morpholine ring is expected to exist predominantly in a chair conformation. The key question is the preferred orientation (axial or equatorial) of the substituents at the C2 and C6 positions.
Given the significant steric bulk of the trifluoromethyl group, it is strongly predicted that the conformer with the CF3 group in the equatorial position will be the most stable to minimize 1,3-diaxial interactions. The methyl group at C6 would also preferentially occupy an equatorial position. The methyl group at C2, being on the same carbon as the CF3 group, will have its position fixed relative to the CF3 group. This leads to two primary chair conformers for the cis- and trans-isomers of the dimethyl substitution.
A hypothetical energy profile for the primary conformers of the most likely cis-isomer (relative to the methyl groups) is presented below.
| Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |
| Chair (CF3 equatorial, C6-CH3 equatorial) | 0.0 (most stable) | Minimal steric strain. |
| Chair (CF3 axial, C6-CH3 equatorial) | > 5.0 | Significant 1,3-diaxial interactions between the axial CF3 group and the axial hydrogens at C3 and C5. |
| Chair (CF3 equatorial, C6-CH3 axial) | ~2.0 | 1,3-diaxial interactions between the axial C6-methyl group and the axial hydrogen at C5 and the lone pair on the nitrogen. |
| Twist-Boat Conformations | > 7.0 | Generally much higher in energy for six-membered rings unless specific stabilizing interactions are present. |
Note: The relative energies are estimations based on A-values and computational studies of substituted cyclohexanes and morpholines.
Intramolecular Interactions
The electronic nature of the trifluoromethyl group can lead to specific intramolecular interactions. The strong C-F bonds are highly polarized, creating a significant local dipole. This can result in dipole-dipole interactions with other parts of the molecule, such as the C-O and C-N bonds of the morpholine ring.
Dynamic Processes
The primary dynamic process for this compound would be the ring inversion of the chair conformers. This process involves passing through higher-energy twist-boat and half-chair transition states. Given the large energetic preference for the conformer with the bulky trifluoromethyl group in the equatorial position, the equilibrium will be heavily skewed towards this conformer.
The energy barrier for ring inversion is expected to be significantly higher than that of unsubstituted morpholine due to the steric hindrance that must be overcome during the transition. The rate of ring inversion at room temperature would likely be slow, potentially allowing for the experimental observation of individual conformers using techniques like low-temperature NMR spectroscopy.
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational analyses, such as Molecular Orbital Theory and calculations of electrostatic potential, provide a detailed picture of this electronic landscape.
Molecular Orbital (MO) theory is a cornerstone of computational chemistry, describing the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com
For this compound, the presence of the highly electronegative trifluoromethyl (-CF3) group is expected to significantly influence its electronic properties. Electron-withdrawing groups like -CF3 tend to lower the energy levels of both the HOMO and LUMO. This effect is due to the inductive withdrawal of electron density from the morpholine ring. Compared to its non-fluorinated analog, 2,6-dimethylmorpholine (B58159), the title compound would likely exhibit a different HOMO-LUMO gap. Theoretical calculations on similar fluorinated heterocyclic systems have shown that the introduction of fluorine-containing substituents can modulate these frontier orbital energies. semanticscholar.org
| Orbital | Energy (eV) |
|---|---|
| LUMO | -1.61 |
| HOMO | -5.64 |
| HOMO-LUMO Gap (ΔEg) | 4.03 |
Note: The values in Table 1 are illustrative and based on published data for analogous compounds with trifluoromethyl groups attached to heterocyclic systems. semanticscholar.org The exact values for this compound would require specific DFT calculations.
The charge distribution within a molecule describes how electron density is shared among its atoms. This distribution can be quantified using various computational methods, such as Mulliken population analysis, which assigns partial charges to each atom. The electrostatic potential (ESP) map is a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
| Atom | Mulliken Charge (a.u.) |
|---|---|
| F (average of three) | -0.25 |
| C (of CF3) | +0.70 |
| N | -0.50 |
| O | -0.45 |
Note: The values in Table 2 are hypothetical and intended to illustrate the expected charge distribution based on general principles of electronegativity and inductive effects. Actual values would be derived from specific quantum chemical calculations.
Spectroscopic Parameter Prediction and Correlation (e.g., NMR Chemical Shifts)
Computational chemistry is an indispensable tool for predicting spectroscopic properties, which can then be used to interpret experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for structure elucidation, and the prediction of NMR chemical shifts is a common application of computational methods.
For fluorine-containing compounds, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of a fluorine nucleus is very sensitive to its local electronic environment. latrobe.edu.au Computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach, have become routine for predicting ¹⁹F NMR chemical shifts. mdpi.comnih.gov The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts, which can then be correlated with experimental spectra to confirm molecular structures. Studies have demonstrated that with appropriate scaling factors, DFT calculations can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-4 ppm, which is often sufficient for distinguishing between isomers. nih.govworktribe.com
| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| 2-(Trifluoromethyl)pyridine | -68.5 | -67.8 | +0.7 |
| 3-(Trifluoromethyl)pyridine | -63.8 | -63.1 | +0.7 |
| 4-(Trifluoromethyl)pyridine | -65.0 | -64.4 | +0.6 |
Note: The data in Table 3 is adapted from literature sources on the computational prediction of ¹⁹F NMR chemical shifts for illustrative purposes. nih.gov It demonstrates the typical accuracy of such predictions.
Mechanistic Computational Studies of Reactions Involving the Compound
Computational studies can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. While no specific mechanistic studies on reactions involving this compound have been published, insights can be gained from computational investigations of the reactivity of the parent morpholine ring and the trifluoromethyl group.
For instance, the decomposition of morpholine has been studied computationally, revealing pathways such as intramolecular hydrogen shifts and ring-opening reactions. acs.orgresearchgate.netnih.gov The presence of methyl and trifluoromethyl substituents on the morpholine ring of the title compound would undoubtedly alter these reaction pathways and their associated energy barriers. The electron-withdrawing -CF3 group could influence the stability of intermediates and transition states, potentially favoring certain reaction mechanisms over others.
Furthermore, computational studies have been conducted on reactions involving the trifluoromethyl group itself, such as trifluoromethylation reactions. montclair.edu These studies provide a framework for understanding the reactivity of the C-CF3 bond and how this functional group might participate in or influence chemical transformations. A computational investigation into the reactivity of this compound could, for example, explore its behavior under various conditions, such as oxidation, reduction, or nucleophilic substitution, providing valuable predictions about its chemical stability and potential for further functionalization. Theoretical studies on the 1,4-addition reaction between aldehydes and nitroolefins catalyzed by morpholine derivatives have also been performed, offering a basis for understanding how the morpholine scaffold can act as an organocatalyst. nih.gov
Reactivity and Reaction Mechanisms of 2,6 Dimethyl 2 Trifluoromethyl Morpholine
Reactions at the Morpholine (B109124) Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it the primary site for reactions such as alkylation, acylation, and coordination with metal ions. However, the reactivity of this nitrogen is significantly modulated by the electronic effects of the substituents on the morpholine ring. The trifluoromethyl group, being a powerful electron-withdrawing group, reduces the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted morpholine or 2,6-dimethylmorpholine (B58159). researchgate.netnih.gov This decreased reactivity means that reactions at the nitrogen may require more forcing conditions compared to more basic amines.
N-alkylation is a characteristic reaction of secondary amines, including morpholine derivatives, leading to the formation of tertiary amines. researchgate.net These reactions typically involve the nucleophilic attack of the nitrogen atom on an alkyl halide or another electrophilic alkylating agent. For 2,6-Dimethyl-2-(trifluoromethyl)morpholine, the reaction proceeds by substituting the hydrogen on the nitrogen atom with an alkyl group (R).
Common alkylating agents include alkyl halides (e.g., methyl iodide) and sulfates (e.g., dimethyl sulfate). nih.gov Alternative "green" reagents such as dimethyl carbonate (DMC) can also be used for methylation, often requiring elevated temperatures. asianpubs.org Given the reduced nucleophilicity of the nitrogen atom due to the trifluoromethyl group, catalytic methods or stronger bases may be necessary to facilitate the reaction and achieve high yields. nih.govresearchgate.net
Table 1: Examples of N-Alkylation Reactions
| Alkylating Agent | Product | Typical Conditions |
|---|---|---|
| Methyl Iodide (CH₃I) | N-Methyl-2,6-dimethyl-2-(trifluoromethyl)morpholine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| Dimethyl Carbonate ((CH₃O)₂CO) | N-Methyl-2,6-dimethyl-2-(trifluoromethyl)morpholine | High Temperature (e.g., 180°C), Autoclave |
The nitrogen atom of this compound can react with acylating agents, such as acyl chlorides or anhydrides, to form N-acylmorpholines (amides). This reaction is a nucleophilic acyl substitution where the morpholine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The decreased nucleophilicity of the nitrogen atom can affect the reaction rate, potentially requiring a catalyst or more reactive acylating agents. mdpi.com Trifluoromethanesulfonic acid (TfOH) has been noted as a powerful catalyst for various acylation reactions, although its application would need to be specific to the substrate's stability. mdpi.com
Table 2: Examples of N-Acylation Reactions
| Acylating Agent | Product | Typical Conditions |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-Acetyl-2,6-dimethyl-2-(trifluoromethyl)morpholine | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |
| Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-2,6-dimethyl-2-(trifluoromethyl)morpholine | Heat, optional catalyst |
Heterocyclic compounds containing nitrogen, like morpholine derivatives, can act as ligands in coordination complexes with transition metals. nih.gov this compound can function as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom.
The coordination ability is influenced by both steric and electronic factors. The two methyl groups and the trifluoromethyl group create significant steric hindrance around the nitrogen atom, which can affect the stability and geometry of the resulting metal complex. ornl.gov Furthermore, the electron-withdrawing nature of the trifluoromethyl group reduces the electron-donating ability of the nitrogen, making it a weaker Lewis base. This may result in weaker coordination bonds compared to less-substituted or non-fluorinated morpholine ligands. ornl.govfigshare.com
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability and general inertness to many chemical transformations. This stability is due to the strength of the carbon-fluorine bond. mdpi.com
Direct chemical transformation of the trifluoromethyl group in a saturated heterocyclic system like morpholine is challenging and not commonly reported. Such reactions often require harsh conditions or specialized reagents, such as photoredox catalysis or radical initiators, which could potentially degrade the morpholine ring itself. orientjchem.orgresearchgate.net Most synthetic strategies involve introducing the CF₃ group using specific building blocks rather than modifying it after the ring has been formed. nih.govmdpi.com Therefore, the trifluoromethyl group in this compound is generally considered a stable, non-reactive substituent under typical organic reaction conditions.
The primary influence of the trifluoromethyl group on the reactivity of the morpholine ring is its powerful inductive electron-withdrawing effect (-I effect). nih.govnih.gov This effect has several significant consequences:
Reduced Basicity of Nitrogen : As previously mentioned, the CF₃ group significantly lowers the pKa of the morpholine nitrogen. researchgate.netnih.gov This makes the amine less basic and less nucleophilic, impacting all reactions involving the nitrogen lone pair.
Bond Length and Conformation : The substitution of a methyl group with a trifluoromethyl group can affect bond lengths within the molecule. The strong electronegativity of the fluorine atoms can shorten adjacent C-C bonds and influence the preferred conformation of the morpholine ring. nih.gov
The CF₃ group does not participate directly in reactions but fundamentally alters the electronic nature of the morpholine ring, making it less reactive in nucleophilic reactions centered on the nitrogen atom.
Reactions at the Methyl Substituents
A critical aspect of understanding the chemical profile of this compound would be the reactivity of its two methyl groups located at the C2 and C6 positions of the morpholine ring. In many organic molecules, methyl groups can serve as handles for further functionalization through various chemical transformations.
Potential, yet currently undocumented, reactions could include:
Halogenation: Free-radical halogenation, for instance, could selectively introduce halogen atoms (e.g., bromine or chlorine) onto the methyl groups, creating precursors for a variety of subsequent nucleophilic substitution reactions.
Oxidation: Controlled oxidation could potentially convert the methyl groups into hydroxymethyl, formyl, or even carboxyl functionalities, significantly altering the molecule's properties and synthetic utility.
Deprotonation and Alkylation: Treatment with a strong base could lead to the deprotonation of a methyl group, forming a carbanion that could then be reacted with various electrophiles to introduce new carbon-carbon bonds.
However, it is crucial to emphasize that no experimental data for these or any other reactions involving the methyl substituents of this compound have been reported in the peer-reviewed scientific literature. The electron-withdrawing nature of the adjacent trifluoromethyl group at the C2 position would likely influence the reactivity of the C2-methyl group, a factor that warrants experimental investigation.
Stereochemical Outcomes in Transformations of Chiral Derivatives
The this compound molecule possesses two stereocenters at the C2 and C6 positions. This gives rise to the possibility of different stereoisomers (diastereomers and enantiomers). The study of transformations involving chiral derivatives of this compound would be essential for applications in asymmetric synthesis.
Key areas for future research in this domain would involve:
Synthesis of Enantiopure Derivatives: The development of synthetic routes to access enantiomerically pure forms of this compound is a prerequisite for studying their stereospecific reactions.
Stereoselective Reactions: Once chiral derivatives are obtained, investigating how the existing stereocenters influence the stereochemical outcome of reactions at other sites on the molecule would be of significant interest. This includes reactions at the nitrogen atom, the methyl groups, or any other introduced functional groups.
Chiral Integrity: A critical aspect would be to determine the stereochemical stability of the chiral centers under various reaction conditions.
Currently, there is no published research detailing the synthesis of chiral derivatives of this compound or the stereochemical outcomes of their subsequent transformations.
Catalytic Applications (e.g., as an organocatalyst or ligand in asymmetric synthesis)
Morpholine derivatives have found utility in the field of catalysis, both as organocatalysts and as ligands for metal-catalyzed asymmetric reactions. The unique structural and electronic properties of this compound, combining a chiral backbone with a sterically demanding and electron-withdrawing trifluoromethyl group, suggest potential applications in catalysis.
Hypothetically, this compound could be explored for its utility in:
Organocatalysis: The secondary amine of the morpholine ring could potentially participate in enamine or iminium ion catalysis, common modes of activation in organocatalysis. The stereocenters could induce asymmetry in reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions.
Ligand in Asymmetric Synthesis: The nitrogen and oxygen atoms of the morpholine ring could act as coordination sites for a metal center. A chiral this compound could serve as a bidentate ligand in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. The trifluoromethyl group could significantly influence the electronic properties of the metal center and the steric environment of the catalytic pocket.
Despite these intriguing possibilities, there are no reports in the scientific literature of this compound being employed as an organocatalyst or as a ligand in any form of asymmetric synthesis.
Advanced Research Applications and Methodological Contributions
Role in Complex Molecule Synthesis
The chiral, trifluoromethylated morpholine (B109124) scaffold is a valuable building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from its defined three-dimensional structure and the influential electronic effects of the trifluoromethyl group.
The creation of enantiomerically pure 2,6-disubstituted morpholines is of significant interest, and modern asymmetric synthesis provides powerful tools to achieve this. While methodologies requiring stoichiometric chiral starting materials exist, catalytic asymmetric methods are more efficient and economical. semanticscholar.org
A highly effective and now-established methodology for accessing chiral 2-substituted morpholines is the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholine precursors. semanticscholar.orgnih.gov This "after cyclization" approach establishes the stereocenter on a pre-formed unsaturated ring. nih.gov Research has demonstrated that bisphosphine-rhodium catalysts with a large bite angle are exceptionally effective for this transformation, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. nih.govrsc.org This method is considered more challenging for 2-substituted morpholines compared to their 3-substituted counterparts due to the congested environment and electron-rich nature of the substrate, but it has been successfully developed. nih.govresearchgate.net
A specific, scalable synthesis for C-trifluoromethylated morpholines, including optically active forms, has been developed commencing from the commercially available 2-(trifluoromethyl)oxirane (B1348523). researchgate.net This highlights a practical route for producing these valuable building blocks in multigram quantities for further application.
| Substrate Substituent (at C2) | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | (R,R,R)-SKP-Rh Complex | >99 | 96 |
| 4-Fluorophenyl | (R,R,R)-SKP-Rh Complex | >99 | 92 |
| 2-Naphthyl | (R,R,R)-SKP-Rh Complex | >99 | 98 |
| 3-Thienyl | (R,R,R)-SKP-Rh Complex | >99 | 95 |
While 2,6-Dimethyl-2-(trifluoromethyl)morpholine itself is primarily viewed as a chiral building block, its rigid heterocyclic structure makes it a promising scaffold for the design of novel chiral ligands for asymmetric catalysis. Morpholine derivatives have been successfully employed as catalysts and ligands in reactions like the asymmetric addition of organozinc compounds to aldehydes. researchgate.net
The design of effective chiral ligands often relies on a combination of steric bulk and electronic tuning. The trifluoromethyl group in the 2-position offers both. It is sterically demanding and possesses a powerful electron-withdrawing nature. In the context of pyridine-oxazoline (PyOx) type ligands, for example, the inclusion of a trifluoromethyl group on the pyridine (B92270) ring creates electron-poor ligands that are highly effective in palladium-catalyzed asymmetric reactions. nih.gov By analogy, a ligand built upon the this compound scaffold could exert significant stereoelectronic influence at a metal center, potentially leading to high activity and enantioselectivity in a range of catalytic transformations.
Contributions to Fluorine Chemistry Research
The study of trifluoromethylated heterocycles is a major focus of modern fluorine chemistry due to their prevalence in pharmaceuticals and agrochemicals. nih.govresearchgate.net this compound serves as an important model compound and building block in this field. The presence of the CF3 group imparts a unique set of properties that are of fundamental research interest. mdpi.com
Key physicochemical properties conferred by the trifluoromethyl group include:
Enhanced Lipophilicity : The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and bioavailability. mdpi.com
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, often blocking sites of oxidative metabolism. mdpi.comnih.gov
Electronic Effects : As a strong electron-withdrawing group, the CF3 moiety can profoundly alter the pKa of nearby functional groups, such as the morpholine nitrogen, and influence non-covalent interactions like hydrogen bonding. mdpi.comnih.gov
The incorporation of a CF3 group into the morpholine ring, as seen in the title compound, has been shown to increase lipophilicity while efficiently reducing the basicity of the nitrogen atom without significantly altering the ring's conformation. researchgate.net This targeted modulation of properties makes such compounds highly valuable in structure-activity relationship (SAR) studies, where researchers aim to systematically fine-tune the characteristics of a lead compound to optimize its efficacy and pharmacokinetic profile. mdpi.com
| Property | Influence of CF3 Group | Implication in Research |
|---|---|---|
| Lipophilicity (logP) | Increases | Modulation of membrane permeability |
| Metabolic Resistance | Increases | Prolonging drug half-life |
| Basicity (pKa) of Amines | Decreases | Altering binding interactions and solubility |
| Binding Affinity | Can enhance through new interactions | Improving potency and selectivity |
Development of Novel Synthetic Methodologies
The pursuit of complex targets like this compound drives the development of new and more efficient synthetic methods. The challenges associated with stereoselectively constructing the C-CF3 quaternary center adjacent to a heteroatom have spurred innovation.
As previously discussed, the development of asymmetric hydrogenation of 2-substituted dehydromorpholines represents a significant methodological advance. nih.govrsc.org It provides a catalytic and highly enantioselective route to a class of compounds that were difficult to access previously. This method is robust and can be performed on a gram scale, making the resulting chiral products available for further synthetic applications, such as in the preparation of GSK-3β inhibitors or D3 receptor agonists. nih.govresearchgate.net
Furthermore, the elaboration of scalable synthetic routes starting from simple, fluorinated precursors like 2-(trifluoromethyl)oxirane demonstrates the creation of practical and robust methodologies. researchgate.net Such procedures are critical for enabling the broader chemical community to access these specialized building blocks for drug discovery programs and other advanced applications.
Utility as a Mechanistic Probe in Organic Chemistry
While direct reports on the use of this compound as a mechanistic probe are scarce, its structural and electronic features make it a potentially valuable tool for such studies. The fixed stereochemistry and strong inductive effect of the CF3 group can be used to investigate the mechanisms of reactions involving the morpholine ring.
For example, in studying enzyme-catalyzed reactions, such as biodegradation by cytochrome P450 enzymes, the CF3 group's resistance to oxidation can help elucidate metabolic pathways by blocking potential sites of reaction. researchgate.net In transition-metal-catalyzed reactions, the electron-withdrawing nature of the CF3 group could be used to probe the electronic requirements of the catalyst or substrate. Deuterium-labelling experiments, which were used to confirm that the asymmetric hydrogenation of dehydromorpholines occurs exclusively at the C=C bond, exemplify the types of mechanistic studies where a structurally defined and electronically distinct probe like a trifluoromethylated morpholine could provide critical insights. researchgate.net
Theoretical Framework Development for Heterocyclic Systems
Understanding the conformational preferences of heterocyclic rings is fundamental to predicting their reactivity and biological activity. The parent morpholine ring exists predominantly in a chair conformation, with a slight preference for the N-H equatorial conformer (Chair-Eq) over the axial conformer (Chair-Ax). nih.gov Advanced spectroscopic and computational studies have precisely quantified this stability difference. nih.gov
The introduction of bulky and stereoelectronically demanding substituents, such as the methyl and trifluoromethyl groups in this compound, provides a more complex system for testing and refining theoretical models. The significant steric hindrance of the CF3 group and its gauche interactions would heavily influence the conformational equilibrium of the ring.
This specific molecule is an ideal candidate for high-level computational analysis, such as density functional theory (DFT) methods, which have been used to calculate the relative energies of complex isomers in other fluorinated systems. nih.gov By studying the conformational landscape of this compound, researchers can develop more nuanced theoretical frameworks that better account for the interplay of steric and electronic effects in substituted heterocyclic systems, ultimately improving our ability to design molecules with precise three-dimensional structures and desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
